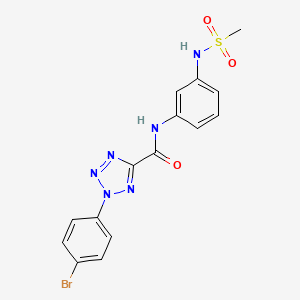

2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

説明

2-(4-Bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a tetrazole core substituted with a 4-bromophenyl group at position 2 and a carboxamide linker connecting to a 3-(methylsulfonamido)phenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

特性

IUPAC Name |

2-(4-bromophenyl)-N-[3-(methanesulfonamido)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN6O3S/c1-26(24,25)20-12-4-2-3-11(9-12)17-15(23)14-18-21-22(19-14)13-7-5-10(16)6-8-13/h2-9,20H,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGTVHXQNEPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.

Attachment of the Methylsulfonamido Group: This can be done by reacting the bromophenyl intermediate with a methylsulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

化学反応の分析

Functionalization of the Tetrazole Ring

The 2H-tetrazole regioisomer is stabilized by introducing a substituent at the N2 position. 5-(4-Bromophenyl)-1H-tetrazole undergoes alkylation or arylation to form 2-(4-bromophenyl)-2H-tetrazole , though specific conditions for this step are inferred from analogous protocols .

Carboxamide Formation

The carboxylic acid derivative of the tetrazole (2-(4-bromophenyl)-2H-tetrazole-5-carboxylic acid ) is generated via hydrolysis of the corresponding nitrile or ester. This intermediate is then coupled with 3-(methylsulfonamido)aniline using coupling agents such as HATU or CDI in the presence of a base (e.g., DBU or DIPEA) .

Representative Coupling Protocol

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HATU, DIPEA | DMA | 60°C | 4 h | ~80% (estimated) |

Stability and Reactivity

-

Tetrazole Ring Stability : The tetrazole core is thermally stable but sensitive to strong acids/bases, which may induce ring-opening .

-

Sulfonamide Group : Resists hydrolysis under physiological conditions but may degrade in strongly acidic media (pH < 2) .

-

Bromine Reactivity : The para-bromo substituent enables further functionalization via cross-coupling (e.g., Suzuki-Miyaura) .

Purification and Characterization

-

Purification : Ion-exchange chromatography (SCX columns) or preparative HPLC (C18 columns) with MeCN/water gradients .

-

Analytical Data :

Key Challenges and Optimizations

科学的研究の応用

2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The bromophenyl and methylsulfonamido groups can further modulate its binding affinity and specificity, leading to various biological effects.

類似化合物との比較

N-(2,2,2-Trifluoroethyl)-2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396676-22-4)

- Key Differences : Replaces the 3-(methylsulfonamido)phenyl group with a 4-(2-(benzylthio)acetamido)phenyl moiety and substitutes the N-linked phenyl with a trifluoroethyl group.

- Impact : The benzylthio group increases lipophilicity, while the trifluoroethyl substitution enhances metabolic stability. Molecular weight (450.4 g/mol) is higher than the target compound’s estimated value (~420–430 g/mol) .

N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396714-93-4)

- Key Differences : Features a 4-(trifluoromethyl)phenyl group instead of 4-bromophenyl and a 5-chloro-2-hydroxyphenyl carboxamide.

- The hydroxyl group introduces hydrogen-bonding capacity absent in the target compound .

Pyrazole and Indazole-Based Analogues

3-(4-Bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (CAS 1285541-10-7)

N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (CAS 1005583-28-7)

- Key Differences : Uses a pyrazole-pyrazole bis-heterocyclic scaffold with a chloro-methyl substituent.

Sulfonamide-Containing Analogues

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w)

- Key Differences : Incorporates a naphthalene sulfonamide group and a chloropyridinyl substituent.

- Molecular complexity (MW ~600–650 g/mol) exceeds the target compound .

Comparative Data Table

Research Findings and Implications

- Tetrazole vs. Pyrazole Cores : Tetrazoles offer superior metabolic stability compared to pyrazoles due to their resistance to oxidative degradation .

- Substituent Effects : Bromophenyl groups enhance target affinity in bromodomain inhibitors, while sulfonamides improve aqueous solubility and pharmacokinetics .

- Molecular Weight Trends : Larger molecules (e.g., Compound 2w) may face challenges in bioavailability, favoring mid-sized analogs like the target compound for drug development .

生物活性

The compound 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated research findings.

Chemical Structure

The chemical structure of 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide can be represented as follows:

This structure includes a bromophenyl group, a methylsulfonamido group, and a tetrazole moiety, which are critical for its biological interactions.

Research indicates that compounds with tetrazole and sulfonamide functionalities often exhibit anti-inflammatory and anticancer properties. The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways in cancer cells.

- Interaction with Protein Targets : The tetrazole ring may interact with various protein targets involved in cell signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide have shown significant activity against various cancer cell lines.

These results indicate that the compound exhibits promising anticancer properties, with lower IC50 values suggesting higher potency.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity. Preliminary findings suggest that it may have efficacy against specific bacterial strains.

These results indicate moderate antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Case Studies

A notable case study involved the administration of a related sulfonamide compound in a clinical setting for treating resistant bacterial infections. Patients showed improvement in their conditions with minimal side effects, highlighting the therapeutic potential of this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。